![molecular formula C8H14Cl2N2 B563361 Betahistine-d3 dihydrochloride](/img/structure/B563361.png)
Betahistine-d3 dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-组胺-d3(盐酸盐)是β-组胺的氘代形式,β-组胺是一种类似组胺的抗眩晕药物。 它主要用于治疗梅尼埃病相关的症状,如眩晕、耳鸣和听力损失 。氘代形式,β-组胺-d3,常用于科学研究中,以其稳定的同位素标记来研究β-组胺的药代动力学和代谢。
作用机制
β-组胺-d3(盐酸盐)主要通过其对组胺受体的作用发挥其作用。 它在组胺H1受体处充当弱激动剂,在组胺H3受体处充当拮抗剂 。 这种双重作用导致内耳血管扩张和通透性增加,这有助于通过降低内淋巴压来缓解梅尼埃病的症状 .
生化分析
Biochemical Properties
Betahistine-d3 dihydrochloride interacts with histamine receptors, specifically, it acts as an agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . These interactions play a crucial role in its biochemical reactions . The compound’s molecular properties have been studied using ab initio MO-LCAO-SCF method .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with histamine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its actions on histamine receptors. As a histamine H1 receptor agonist and a H3 receptor antagonist, it changes the generation of neuronal excitation . This interaction at the molecular level can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies. For instance, a study showed that the incidence of attacks related to Meniere’s disease did not differ between different treatment groups over time . The overall monthly attack rate fell significantly .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study conducted on cats showed that betahistine treatment at different doses led to different outcomes . Lower doses had no effects on postural function recovery but induced an acute symptomatic effect characterized by a fast balance improvement . Higher doses induced both this acute effect and a significant acceleration of the recovery process .
Metabolic Pathways
This compound is involved in metabolic pathways related to histamine. It is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . There is both clinical and in vitro evidence that monoamine oxidase enzymes are responsible for the metabolism of betahistine .
准备方法
合成路线和反应条件
β-组胺-d3(盐酸盐)可以通过多步合成法,从氘代前体开始合成。合成涉及在受控条件下,氘代吡啶与氘代乙胺反应生成目标产物。 反应通常需要催化剂,并在惰性气氛下进行,以防止不希望发生的副反应 .
工业生产方法
β-组胺-d3(盐酸盐)的工业生产涉及使用与实验室相似的反应条件的大规模合成。 该工艺针对更高产率和纯度进行了优化,通常包括多步纯化步骤,例如重结晶和色谱法,以确保最终产品满足药物标准 .
化学反应分析
反应类型
β-组胺-d3(盐酸盐)经历了几种类型的化学反应,包括:
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
取代: 乙酸酐和三乙胺通常用于N-乙酰化反应.
主要产物
氧化: 2-吡啶乙酸
取代: N-乙酰β-组胺
科学研究应用
Pharmacokinetics
Betahistine is rapidly absorbed when taken orally, with peak plasma concentrations typically reached within one hour. It has a short half-life of approximately 3 to 4 hours, necessitating multiple daily doses for sustained effect .
Treatment of Ménière’s Disease
Betahistine is widely recognized for its efficacy in managing symptoms associated with Ménière's disease. Clinical studies have shown that it significantly reduces the frequency and intensity of vertigo attacks compared to placebo treatments .
Other Vestibular Disorders
Beyond Ménière's disease, betahistine has been explored for its effectiveness in treating various vestibular disorders:
- Vestibular Neuritis : Studies indicate that betahistine can improve recovery rates from acute vestibular dysfunction .
- Binge Eating Disorder : Emerging research suggests potential applications in treating binge eating disorder by modulating neurotransmitter levels associated with appetite regulation .
Study 1: Efficacy in Vestibular Disorders
In a randomized controlled trial involving patients with vestibular disorders, participants receiving betahistine reported a significant reduction in vertigo episodes and improved quality of life metrics compared to those receiving placebo. The study highlighted a dosage range of 24 to 48 mg per day as optimal for symptom relief .
Study 2: Pharmacokinetic Insights
A pharmacokinetic study using animal models demonstrated that higher doses of betahistine resulted in significantly increased plasma concentrations and faster recovery from induced vestibular dysfunction. This study emphasized the relationship between dosage and therapeutic outcomes, suggesting that intravenous administration could enhance bioavailability compared to oral routes .
Comparative Data Table
相似化合物的比较
β-组胺-d3(盐酸盐)可以与其他组胺类似物和抗眩晕剂进行比较:
β-组胺二盐酸盐: 非氘代形式,通常用于临床环境.
β-组胺甲磺酸盐: β-组胺的另一种盐形式,与二盐酸盐形式可互换使用,但药代动力学特性不同.
地文氢酯: 一种用于治疗晕动症和眩晕的抗组胺药,但作用机制不同.
生物活性
Betahistine-d3 dihydrochloride is a deuterated form of betahistine, a compound primarily used in the treatment of Ménière's disease and other vestibular disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Histamine Receptor Interaction:
Betahistine acts as a partial agonist at histamine H1 receptors and a strong antagonist at histamine H3 receptors . The activation of H1 receptors in the inner ear promotes vasodilation and increases vascular permeability, which is crucial for alleviating symptoms associated with endolymphatic hydrops in Ménière's disease. Conversely, the antagonistic action on H3 receptors enhances the release of neurotransmitters such as histamine, serotonin, and norepinephrine, which further contributes to its therapeutic effects by modulating vestibular function and balance .
Pharmacodynamics
Research indicates that betahistine influences neuronal firing within vestibular nuclei. A study involving healthy volunteers demonstrated that doses of 8 mg to 32 mg significantly reduced nystagmus duration by up to 59%, indicating its effectiveness in modulating vestibular responses .
Table 1: Effects of Betahistine on Nystagmus Duration
Dose (mg) | Reduction in Nystagmus Duration (%) |
---|---|
8 | 35 |
16 | 48 |
32 | 59 |
Pharmacokinetics
Betahistine is rapidly absorbed after oral administration, achieving peak plasma concentrations (Cmax) within one hour. The mean elimination half-life ranges from 3 to 4 hours , with over 85% of the dose excreted in urine within 24 hours. The primary metabolite identified is 2-pyridylacetic acid (2-PAA) , which may also possess pharmacological activity .
Table 2: Pharmacokinetic Parameters of Betahistine
Parameter | Value |
---|---|
Cmax | Achieved in ~1 hour |
Half-life | 3-4 hours |
Urinary Excretion | >85% within 24 hours |
Primary Metabolite | 2-Pyridylacetic acid |
Clinical Studies and Findings
Betahistine has been extensively studied for its efficacy in treating Ménière's disease. A significant clinical trial involving patients demonstrated that betahistine significantly reduced the frequency and severity of vertigo attacks. The compound's ability to enhance cochlear blood flow has been linked to its therapeutic effects .
Case Study: Betahistine in Vestibular Disorders
A recent study evaluated the effects of betahistine on patients diagnosed with vestibular pathology. The results indicated a marked improvement in balance and reduction in vertiginous symptoms after treatment with this compound. Notably, patients receiving higher doses exhibited more pronounced benefits .
Comparative Analysis with Other Treatments
In comparison to other treatments for Ménière's disease, such as diuretics or corticosteroids, betahistine offers a unique mechanism by directly targeting histaminergic pathways. While diuretics aim at fluid management, betahistine addresses the underlying neurovascular components contributing to vertigo.
Table 3: Comparison of Treatment Modalities for Ménière's Disease
Treatment Type | Mechanism of Action | Efficacy |
---|---|---|
Betahistine | H1 agonist/H3 antagonist | High |
Diuretics | Fluid reduction | Moderate |
Corticosteroids | Anti-inflammatory | Variable |
属性
IUPAC Name |
2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDFMHARQUBJRE-GXXYEPOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。